5-Methoxytryptoline

Catalog No.
S587192
CAS No.
30439-19-1
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxytryptoline

CAS Number

30439-19-1

Product Name

5-Methoxytryptoline

IUPAC Name

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3

InChI Key

VPZWHBCLJCKHGZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(N2)CNCC3

Synonyms

5-methoxytryptoline

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CNCC3

5-Methoxytryptoline is a chemical compound belonging to the tryptamine family, characterized by its indole structure and the presence of a methoxy group at the 5-position. Its chemical formula is C11H14N2OC_{11}H_{14}N_2O, and it is recognized for its potential biological activities, which include effects on serotonin receptors. The compound is closely related to other tryptamines and has garnered interest in both pharmacological research and therapeutic applications.

Typical of tryptamines, including:

  • O-Demethylation: Catalyzed by cytochrome P450 enzymes, particularly CYP2D6, which converts 5-methoxytryptamine into serotonin (5-hydroxytryptamine) . This reaction plays a significant role in regulating serotonin levels in the brain.
  • Acetylation: The compound can be acetylated to form N-acetyl-5-methoxytryptamine, a derivative with enhanced solubility and potential therapeutic properties .
  • Alkylation: It can participate in alkylation reactions, which may modify its biological activity and receptor interactions.

5-Methoxytryptoline exhibits several biological activities:

  • Serotonergic Activity: It acts as an agonist at various serotonin receptors, influencing mood, anxiety, and other neurophysiological functions . Its interaction with serotonin receptors suggests potential applications in treating mood disorders.
  • Neuroprotective Effects: Some studies indicate that compounds related to 5-methoxytryptoline may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Influence on Melatonin Production: As a precursor to melatonin, 5-methoxytryptoline's metabolism affects circadian rhythms and sleep patterns .

The synthesis of 5-methoxytryptoline typically involves complex multi-step processes:

  • Starting Material Preparation: Synthesis often begins with 5-methoxyindole or tryptamine derivatives.
  • Chemical Modifications: Key steps include O-demethylation using specific reagents or catalytic conditions to introduce functional groups conducive to further reactions.
  • Purification: After synthesis, products are purified through techniques such as chromatography to isolate high-purity compounds suitable for biological testing .

5-Methoxytryptoline has several potential applications:

  • Pharmaceutical Development: Due to its serotonergic properties, it is being explored for use in antidepressants and anxiolytics.
  • Research Tool: It serves as a model compound in studies investigating the pharmacology of serotonin receptors and their role in neuropsychiatric disorders .
  • Circadian Rhythm Regulation: Its role as a precursor to melatonin makes it relevant for research into sleep disorders and circadian rhythm regulation.

Interaction studies involving 5-methoxytryptoline focus on its binding affinity and efficacy at various serotonin receptors. Notable findings include:

  • Receptor Binding Profiles: It has been shown to interact with multiple serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors, influencing neurotransmission pathways .
  • Metabolic Pathways: Studies indicate that the metabolism of 5-methoxytryptamine by CYP2D6 significantly affects serotonin levels, suggesting that genetic variations in this enzyme could influence individual responses to serotonergic drugs .

Several compounds share structural similarities with 5-methoxytryptoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TryptamineBasic tryptamine structurePrecursor to serotonin; less potent than 5-methoxytryptoline
5-Hydroxytryptamine (Serotonin)Hydroxyl group at the 5-positionMajor neurotransmitter; directly involved in mood regulation
5-Methoxy-N,N-dimethyltryptamineDimethylated nitrogen; methoxy groupKnown for psychedelic effects; interacts strongly with serotonin receptors
N-Acetyl-5-methoxytryptamineAcetylated derivative of 5-methoxytryptamineEnhanced solubility; potential therapeutic uses

The uniqueness of 5-methoxytryptoline lies in its specific receptor interactions and metabolic pathways that distinguish it from other related compounds. Its role as a precursor to both serotonin and melatonin adds further complexity to its biological profile.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

UNII

PW85GT7PRU

Other CAS

30439-19-1

Wikipedia

5-Methoxytryptoline

Dates

Modify: 2024-02-18

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